Eicosanedioic acid
Overview
Description
Eicosanedioic acid, also known as 1,20-eicosanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C20H38O4. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is part of the family of alpha, omega-dicarboxylic acids, which are characterized by having carboxyl groups at both ends of a long hydrocarbon chain.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Eicosanedioic acid plays a role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, interacts with these biomolecules to facilitate the formation of these complexes .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of ADCs and PROTACs . These complexes influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in the formation of ADCs and PROTACs . It facilitates the binding interactions between the antibody
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosanedioic acid can be synthesized through various methods. One common method involves the oxidation of long-chain alkanes or fatty acids. For example, the oxidation of eicosane or eicosanoic acid using strong oxidizing agents such as potassium permanganate or nitric acid can yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of long-chain hydrocarbons. This process typically involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Eicosanedioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters.
Amidation: It can react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and oxygen in the presence of metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Amidation: Amines and coupling agents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Primary alcohols.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
Eicosanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: this compound is used in the production of high-performance polymers, lubricants, and plasticizers.
Comparison with Similar Compounds
Eicosanedioic acid is similar to other long-chain dicarboxylic acids such as:
- Hexadecanedioic acid (C16H30O4)
- Octadecanedioic acid (C18H34O4)
- Docosanedioic acid (C22H42O4)
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to hexadecanedioic and octadecanedioic acids results in higher melting points and different solubility characteristics. Additionally, its specific structure makes it suitable for certain industrial applications where other dicarboxylic acids may not be as effective.
Properties
IUPAC Name |
icosanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJFIHJIRWASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062407 | |
Record name | Eicosanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-92-2 | |
Record name | Eicosanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2424-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eicosanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eicosanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Eicosanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eicosanedioic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EICOSANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOD235TGNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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